5-Chloro-N,2-dihydroxybenzamide
Overview
Description
5-Chloro-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is known for its fluorescence properties and its ability to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions (K+) . It is also capable of forming hydrogen bonds with water molecules .
Mechanism of Action
Target of Action
5-Chloro-N,2-dihydroxybenzamide is a transition metal complex that exhibits fluorescence properties . It has been shown to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions (K+) .
Mode of Action
The interaction of this compound with its targets, particularly potassium ions (K+), results in the compound exhibiting fluorescence properties . This compound is also capable of forming hydrogen bonds with water molecules .
Biochemical Pathways
Its ability to bind to alkali metals and lanthanide metals suggests it may influence pathways involving these ions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its fluorescence properties . When it interacts with other molecules, this compound emits light . The emission wavelength is dependent on the type of molecule that it interacts with and ranges from 500 nm to 700 nm .
Action Environment
Given its fluorescence properties, factors such as light exposure and temperature could potentially influence its action .
Biochemical Analysis
Biochemical Properties
5-Chloro-N,2-dihydroxybenzamide exhibits fluorescence properties and has been shown to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions. This compound is capable of forming hydrogen bonds with water molecules and emits light when it interacts with other molecules. The emission wavelength is dependent on the type of molecule it interacts with and ranges from 500 nm to 700 nm . The pyridine ring in this compound may be responsible for its fluorescence properties due to its ability to absorb radiation in the visible spectrum .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to bind to potassium ions and form hydrogen bonds with water molecules . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The fluorescence properties of this compound also play a role in its molecular mechanism, as it emits light when interacting with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of cells, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
The synthesis of 5-Chloro-N,2-dihydroxybenzamide involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-chlorosalicylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions, followed by acidification to obtain the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
5-Chloro-N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-N,2-dihydroxybenzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5-Chloro-N,2-dihydroxybenzamide can be compared with other similar compounds, such as:
5-Chloro-2-hydroxybenzamide: Similar structure but lacks the additional hydroxyl group, which may affect its binding properties and fluorescence.
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a chloro group, but with different biological activities and applications.
The uniqueness of this compound lies in its dual hydroxyl groups, which enhance its binding affinity and fluorescence properties .
Properties
IUPAC Name |
5-chloro-N,2-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCRPRQQPVICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068036 | |
Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37551-43-2 | |
Record name | 5-Chloro-N,2-dihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37551-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037551432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N,2-dihydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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